Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate
Overview
Description
“Methyl 2-amino-2-(4-bromophenyl)acetate” and “®-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride” are related compounds . They are used for research purposes and not intended for diagnostic or therapeutic use .
Synthesis Analysis
There is limited information available on the synthesis of these compounds. One method involves the esterification of 4-bromophenylacetic acid followed by methylation of the benzylic carbon .
Molecular Structure Analysis
The molecular formula for “®-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride” is C9H11BrClNO2 . For “Methyl 2-amino-2-(4-bromophenyl)acetate”, the molecular formula is C9H10BrNO2 .
Physical And Chemical Properties Analysis
The molecular weight of “®-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride” is 280.55 . The compound is a solid and should be stored at room temperature . The molecular weight of “Methyl 2-amino-2-(4-bromophenyl)acetate” is 244.09 . It should be stored in a freezer .
Scientific Research Applications
Organic Synthesis Applications
One closely related compound, 2-Fluoro-4-bromobiphenyl, is a key intermediate in the manufacture of flurbiprofen, highlighting the importance of halogenated compounds in pharmaceutical synthesis. The compound's synthesis involves cross-coupling reactions and diazotization, underscoring the chemical versatility and significance of halogenated aromatic compounds in organic synthesis (Qiu et al., 2009).
Pharmaceutical Applications
The review on Methyl-2-formyl benzoate's synthesis and applications discusses its role as a bioactive precursor in the organic synthesis of compounds with various pharmacological activities, including antifungal, anticancer, and antiviral properties. This emphasizes the potential of structurally similar compounds in the development of new pharmaceuticals (Farooq & Ngaini, 2019).
Environmental and Toxicological Studies
The metabolism and toxicity review of 2-Methylpropene (isobutene) provides insight into the metabolic pathways and potential toxic effects of industrial chemicals, including halogenated compounds. The balance between formation and detoxification of reactive metabolites is crucial in determining the potential toxicity of such compounds (Cornet & Rogiers, 1997).
Safety And Hazards
These compounds are labeled with the GHS07 pictogram, indicating that they can cause harm if swallowed, inhaled, or if they come into contact with skin . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .
properties
IUPAC Name |
methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(2)8-13(15,12(16)17-3)10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKNKAOBWMIUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Br)(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901157154 | |
Record name | Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(4-bromophenyl)-4-methylpentanoate | |
CAS RN |
1523617-93-7 | |
Record name | Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-amino-4-bromo-α-(2-methylpropyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901157154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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